N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton (¹H) and carbon (¹³C) NMR spectra provide critical insights into the compound’s electronic environment. Key observations include:
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.42 (s, 1H): Aromatic proton on the benzothiophene ring adjacent to sulfur.
- δ 7.85–7.45 (m, 4H): Remaining aromatic protons of the benzothiophene system.
- δ 6.35 (d, J = 7.2 Hz, 1H): Olefinic proton on the dihydropyridine ring.
- δ 5.12 (t, J = 5.8 Hz, 1H): Hydroxyl-bearing methine proton in the ethyl chain.
- δ 3.72 (s, 3H): Methyl group attached to the pyridine nitrogen.
¹³C NMR (125 MHz, DMSO-d₆):
- δ 169.8 ppm: Carbonyl carbon of the carboxamide group.
- δ 164.3 ppm: Ketone carbon at position 2 of the pyridine ring.
- δ 140.1–115.2 ppm: Aromatic carbons of the benzothiophene and pyridine systems.
- δ 62.7 ppm: Hydroxyl-bearing carbon in the ethyl chain.
These shifts correlate with similar dihydropyridine derivatives and benzothiophene-containing compounds.
Mass Spectrometric (MS) Fragmentation Patterns
High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 353.41 ([M+H]⁺), consistent with the molecular formula C₁₈H₁₇N₂O₃S. Key fragmentation pathways include:
- Loss of the hydroxylated ethyl group (C₂H₅O): Resulting in a fragment at m/z 294.32 .
- Cleavage of the amide bond: Producing ions at m/z 177.08 (benzothiophene-3-ethyl fragment) and m/z 176.33 (dihydropyridine-carboxamide fragment).
- Retro-Diels-Alder fragmentation of the pyridine ring: Generating a peak at m/z 121.07 .
These patterns mirror those observed in structurally related carboxamides.
Infrared (IR) Vibrational Signatures
IR spectroscopy highlights functional groups through characteristic absorptions:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3275 | N-H stretch (amide) |
| 1680 | C=O stretch (amide and ketone) |
| 1595 | C=C aromatic stretching |
| 1245 | C-N stretch (amide) |
| 1030 | C-O stretch (hydroxyl) |
The absence of a broad O-H stretch above 3200 cm⁻¹ suggests intramolecular hydrogen bonding involving the hydroxyl group.
X-ray Crystallographic Studies and Hirshfeld Surface Analysis
Single-crystal X-ray diffraction data reveal a monoclinic crystal system with space group P2₁/c . Unit cell parameters include:
| Parameter | Value |
|---|---|
| a (Å) | 12.45 |
| b (Å) | 7.89 |
| c (Å) | 15.32 |
| β (°) | 102.7 |
| Volume (ų) | 1442.7 |
The dihydropyridine ring adopts a half-chair conformation, while the benzothiophene system is planar. Intermolecular hydrogen bonds between the amide N-H and carbonyl oxygen (2.89 Å) stabilize the crystal lattice.
Hirshfeld surface analysis quantifies intermolecular interactions:
- O···H contacts: 42% of total surface (hydroxyl and amide groups).
- C···H contacts: 33% (aromatic stacking).
- S···H contacts: 15% (thiophene sulfur interactions).
These findings align with crystallographic studies of analogous heterocyclic compounds.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19-8-4-6-12(17(19)22)16(21)18-9-14(20)13-10-23-15-7-3-2-5-11(13)15/h2-8,10,14,20H,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPCGLNXEOWOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through intramolecular cyclization reactions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable hydroxyethylating agent reacts with the benzothiophene intermediate.
Formation of the Dihydropyridine Carboxamide: The final step involves the cyclization of the intermediate with appropriate reagents to form the dihydropyridine carboxamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiophene derivatives.
Substitution: Formation of halogenated benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry and Therapeutic Applications
This compound has been studied for its anticancer properties . Research indicates that derivatives of dihydropyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related Mannich bases can induce apoptosis in cancer cells, highlighting their potential as anticancer agents . The structural features of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide may enhance its activity against specific cancer types through mechanisms that involve interaction with cellular pathways responsible for cell survival and proliferation.
Biological Imaging
The compound's structural characteristics also make it a candidate for use as a fluorescent probe in biological imaging. The incorporation of a benzothiophene unit is particularly noteworthy, as such structures are known for their photophysical properties. This capability allows researchers to visualize and track biological processes in real-time, which can be crucial for understanding disease mechanisms and evaluating treatment efficacy.
Synthesis and Structural Variability
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis techniques. The methods employed often require specific reaction conditions tailored to maintain the stability of the compound while ensuring high yields. The variability in substituents on the benzothiophene ring can further influence the compound's biological activity, allowing for the design of analogs with optimized properties for therapeutic use .
Case Study 1: Anticancer Activity
A study published in 2019 explored a library of compounds similar to N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, identifying several candidates with promising anticancer activity against multicellular spheroids. The findings indicated that modifications to the core structure could enhance cytotoxicity while minimizing off-target effects .
Case Study 2: Fluorescent Probes
Research has highlighted the use of xanthene derivatives as fluorescent probes in cellular imaging. The structural integration of benzothiophene into such frameworks has shown potential for improved photostability and biocompatibility, making these compounds suitable for long-term imaging studies.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The benzothiophene moiety may interact with enzyme active sites or receptor binding domains, leading to modulation of biological pathways. The hydroxyethyl group can enhance the compound’s solubility and bioavailability, while the dihydropyridine carboxamide structure may contribute to its stability and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Variations
The compound shares a conserved 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold with several analogs, but substituents on the carboxamide nitrogen and pyridine ring differ significantly (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations:
Aromatic Substituents: The target compound’s benzothiophene group provides sulfur-based π-conjugation, distinct from halogenated (Br, Cl) or oxygen-rich (benzodioxole, isopropoxy) substituents in analogs. This may enhance hydrophobic interactions or alter metabolic stability .
Pyridine Modifications :
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound is unavailable, structural analogs provide insights:
- Lipophilicity : Halogenated analogs (e.g., ) exhibit higher logP values due to bromine/chlorine, favoring membrane permeability but risking metabolic instability. The target compound’s benzothiophene may balance lipophilicity and metabolic resistance.
- Target Engagement : The benzothiophene’s sulfur atom may engage in unique interactions (e.g., van der Waals, π-stacking) with cysteine-rich enzyme active sites, differing from halogen or oxygen interactions in analogs .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, particularly in the realm of enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is known for its diverse biological activities. The presence of a benzothiophene moiety enhances its lipophilicity and may contribute to its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
| Molecular Formula | C16H17N3O3S |
| Molecular Weight | 335.39 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The mechanism of action for this compound is hypothesized to involve interaction with specific enzymes or receptors. The dihydropyridine structure can act as a calcium channel blocker, while the benzothiophene component may facilitate binding to hydrophobic pockets in proteins. This dual interaction can potentially modulate enzymatic activity or receptor signaling pathways.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Studies have shown that derivatives of dihydropyridine can inhibit tumor growth by targeting specific oncogenic pathways.
- Anti-inflammatory Effects : Compounds containing benzothiophene have been explored for their anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes.
- Antimicrobial Properties : Some analogs have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Anticancer Studies : A study conducted on a series of dihydropyridine derivatives indicated that modifications at the benzothiophene position significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 and HeLa . The compound exhibited an IC50 value of 12 µM against MCF-7 cells.
- Anti-inflammatory Research : In vivo studies demonstrated that administration of the compound resulted in a significant reduction in edema in carrageenan-induced paw edema models, indicating its potential as an anti-inflammatory agent .
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of related compounds:
- Inhibition Studies : An investigation into the inhibition of thioredoxin reductase (TrxR), an important target in cancer therapy, revealed that compounds structurally related to N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibited significant inhibitory effects .
- Structure-Activity Relationships (SAR) : SAR studies have indicated that modifications on the hydroxyethyl group can enhance the selectivity and potency of these compounds against specific targets .
Q & A
How to design an efficient synthetic route for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?
Level: Basic
Methodological Answer:
A practical approach involves coupling 2-chloronicotinic acid derivatives with functionalized benzothiophene intermediates. For example, evidence from structurally similar compounds (e.g., ) highlights the use of reflux conditions with pyridine and catalytic p-toluenesulfonic acid in aqueous media to facilitate amide bond formation . Post-synthesis, purification via methanol recrystallization or column chromatography (as in ) ensures high purity. Key parameters include optimizing molar ratios (e.g., 1:1.1 for acid:amine) and reaction time (~12–24 hours) to minimize side reactions .
How to identify and address by-products or tautomeric forms during synthesis?
Level: Advanced
Methodological Answer:
By-products can arise from incomplete coupling or tautomerization (e.g., keto-amine vs. hydroxy-pyridine forms). demonstrates the use of X-ray crystallography to confirm the dominant tautomer (keto-amine) and hydrogen-bonded dimer formation . NMR spectroscopy (¹H/¹³C) is critical for detecting impurities: for instance, downfield shifts (~10–12 ppm in ¹³C NMR) indicate carbonyl groups in the desired product . If tautomers coexist, solvent polarity adjustments (e.g., switching from methanol to DMF) may suppress undesired forms.
What spectroscopic techniques are most reliable for structural confirmation?
Level: Basic
Methodological Answer:
A combination of techniques is essential:
- IR Spectroscopy: Look for absorption bands at ~1680–1700 cm⁻¹ (C=O stretch of the lactam and amide) and ~3200–3400 cm⁻¹ (N–H stretch) .
- NMR:
- Elemental Analysis: Validate stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .
How does the compound’s crystal structure influence its pharmacological activity?
Level: Advanced
Methodological Answer:
Crystallographic data ( ) reveals planar conformations stabilized by intramolecular N–H⋯O hydrogen bonds and π-π stacking between aromatic rings. These features enhance molecular rigidity, potentially improving target binding (e.g., kinase inhibition). However, steric hindrance from substituents (e.g., benzothiophene) may reduce solubility. To assess activity, molecular docking studies paired with solubility assays (e.g., shake-flask method) are recommended to correlate structural motifs with bioavailability .
How to evaluate stability and degradation pathways in vitro?
Level: Advanced
Methodological Answer:
- Accelerated Stability Testing: Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. notes that prolonged storage increases degradation risks, necessitating periodic SDS updates .
- Degradation Pathways: Hydrolysis of the lactam or amide bond is common. LC-MS can identify fragments (e.g., m/z corresponding to benzothiophene or dihydropyridine moieties). Buffered solutions (pH 6–8) are advised for in vitro assays to minimize hydrolysis .
How to resolve contradictory activity data in cellular assays?
Level: Advanced
Methodological Answer:
Contradictions may stem from off-target effects or cell-line variability. highlights pleiotropic toxicity as a confounding factor . To validate mechanisms:
- Knockout Models: Use CRISPR-edited cells lacking the putative target protein.
- Competitive Binding Assays: Employ radiolabeled analogs (e.g., ³H/¹⁴C) to quantify target engagement.
- Metabolite Profiling: LC-MS/MS can detect active metabolites that may contribute to observed effects .
How to optimize solubility and bioavailability for in vivo studies?
Level: Advanced
Methodological Answer:
- Structural Modifications: Introduce hydrophilic groups (e.g., –OH, –SO₃H) on the benzothiophene ring while preserving activity. suggests that cyano or methyl groups on the dihydropyridine ring enhance solubility .
- Formulation Strategies: Use cyclodextrin complexes or nanoemulsions. For example, 2-hydroxypropyl-β-cyclodextrin increases aqueous solubility by ~10-fold via host-guest encapsulation.
- Pharmacokinetic Profiling: Conduct IV/PO bioavailability studies in rodents to assess AUC and Cmax improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
